WAY 181187 oxalate
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Overview
Description
High affinity and selective 5-HT6 agonist (Ki = 2.2 nM). Displays 60-fold selectivity over other 5-HT and monoamine receptors. Increases firing rate of 5-HT neurons. Modifies sleep and wakefulness profiles following direct injections into the dorsal raphe nucleus, in vivo. Orally bioavailable.
Properties
Molecular Formula |
C15H13ClN4O2S2.C2H2O4 |
---|---|
Molecular Weight |
470.91 |
Synonyms |
1-[(6-Chloroimidazo[2,1-b]thiazol-5-yl)sulfonyl]-1H-indole-3-ethanamine oxalate |
Origin of Product |
United States |
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